molecular formula C12H14N4O B5547832 2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B5547832
M. Wt: 230.27 g/mol
InChI Key: DWBNUXWXZBSVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.11676108 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Binding Activity

The synthesis of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrated compounds with high affinity for the benzodiazepine receptor, indicating potential therapeutic applications. Specifically, a compound in this series showed a binding affinity comparable to known benzodiazepine antagonists, suggesting its utility in pharmacological research related to the central nervous system (Francis et al., 1991)(Francis et al., 1991).

Antihypertensive Activity

A novel series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant in vivo antihypertensive activity. This finding is particularly interesting for the development of new treatments for hypertension, showcasing the compound's potential as a lead for further drug development (Alagarsamy & Pathak, 2007)(Alagarsamy & Pathak, 2007).

Antioxidant Activity

A series of 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones were synthesized and evaluated for their antioxidant activity. This study highlights the potential of these compounds as antioxidants, which could have implications for the development of therapies for diseases associated with oxidative stress (Sompalle & Roopan, 2016)(Sompalle & Roopan, 2016).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of 2-hetaryl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revealed compounds with notable antimicrobial and antifungal activities. These findings suggest the potential of these compounds in the development of new antimicrobial and antifungal therapies, contributing to the fight against resistant strains of bacteria and fungi (Bilyi et al., 2013)(Bilyi et al., 2013).

Anticancer Activity

The development and evaluation of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines provided insights into their potential as anticancer agents. This research underscores the compounds' efficacy in inhibiting the growth of various cancer cell lines, highlighting their significance in the development of new anticancer drugs (Kovalenko et al., 2012)(Kovalenko et al., 2012).

Properties

IUPAC Name

2,6,6-trimethyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-13-11-14-9-4-12(2,3)5-10(17)8(9)6-16(11)15-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNUXWXZBSVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.